1,3-dimethyl-1H-pyrazol-5-amine hydrochloride
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Overview
Description
1,3-Dimethyl-1H-pyrazol-5-amine hydrochloride is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazol-5-amine hydrochloride can be synthesized through several methods. One common route involves the cyclocondensation of 3-amino-2,5-dimethyl-2H-pyrazole with ethyl acetoacetate . The reaction typically requires mild conditions and can be carried out in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under controlled conditions to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The amino group in the compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen.
Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.
Substitution: Aryl halides and suitable bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and fused heterocyclic compounds, which have significant applications in medicinal chemistry .
Scientific Research Applications
1,3-Dimethyl-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-amine hydrochloride can be compared with other similar compounds such as:
3,5-Dimethylpyrazole: Similar in structure but lacks the amino group, leading to different reactivity and applications.
1,3-Dimethyl-5-aminopyrazole: Shares the amino group but differs in substitution patterns, affecting its chemical behavior.
5-Amino-1,3-dimethylpyrazole: Another closely related compound with similar applications but distinct properties.
Properties
IUPAC Name |
2,5-dimethylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4-3-5(6)8(2)7-4;/h3H,6H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGGYYLZLBLICG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369343 |
Source
|
Record name | 1,3-Dimethyl-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61480-28-2 |
Source
|
Record name | 1,3-Dimethyl-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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